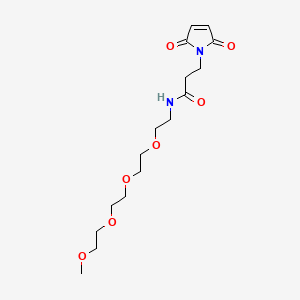

mPEG4-Mal

描述

属性

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHTYEHHGXSUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Structural Derivatization of Mpeg4 Mal

Convergent and Divergent Synthetic Routes to mPEG4-Mal Scaffolds

The synthesis of this compound typically employs a convergent approach, where the pre-synthesized mPEG4 alcohol is functionalized at its reactive hydroxyl terminus. This contrasts with divergent methods where the polymer chain might be grown from a functional initiator.

A common synthetic strategy for producing mPEG-maleimide derivatives, applicable to the mPEG4 length, involves the conversion of the terminal hydroxyl group of methoxy-poly(ethylene glycol) (mPEG-OH) into a more reactive leaving group, such as a tosylate. This is often achieved by reacting mPEG-OH with p-toluenesulfonyl chloride in the presence of a base catalyst like triethylamine (B128534) mims.comresearchgate.net. The resulting mPEG-tosylate can then undergo nucleophilic substitution.

One established route involves the reaction of the activated mPEG-tosylate with ammonia (B1221849) to yield an mPEG-amine intermediate mims.comresearchgate.net. This amine is subsequently reacted with maleic anhydride, leading to the formation of a maleamic acid derivative. Finally, cyclization of the maleamic acid, often facilitated by dehydrating agents such as pentafluorophenyl trifluoroacetate (B77799) in the presence of a base like diethylaniline or diisopropylethylamine, yields the desired mPEG-maleimide mims.comresearchgate.net. Solvents like dichloromethane, N,N-dimethylacetamide, and N-cyclohexylpyrrolidinone are commonly used in these multi-step processes mims.comresearchgate.net.

Another potential route, though perhaps less common for precisely defined short chains like PEG4, involves the direct ethoxylation of N-(2-hydroxyethyl)maleimide mims.com. However, controlling the exact number of ethylene (B1197577) glycol units in this polymerization can be challenging, often leading to a distribution of PEG lengths.

While the synthesis of the this compound molecule itself is generally convergent (functionalizing a pre-made PEG), the this compound can then serve as a building block in larger convergent or divergent synthetic strategies, for instance, in the functionalization of nanoparticles or surfaces. In such cases, multiple this compound molecules could be attached to a central core (divergent) or the this compound could be pre-synthesized and then conjugated to a molecule or structure (convergent).

Stereochemical Considerations in this compound Synthesis

The maleimide (B117702) group within this compound is a rigid, planar structure. However, the primary reaction of maleimides in bioconjugation and materials science, the Michael addition with thiols, introduces a stereochemical element. The addition of a thiol across the carbon-carbon double bond of the maleimide ring results in the formation of a succinimide (B58015) thioether linkage. This reaction creates a new stereocenter at the carbon atom where the thiol adds.

Since the maleimide ring is symmetrical in its double bond, the addition of a chiral thiol or the presence of other chiral elements in the molecule being conjugated can lead to the formation of diastereomers at the site of conjugation. While the mPEG4 chain itself is typically achiral (unless specifically synthesized with chiral centers), the reaction of this compound with a chiral molecule will produce a mixture of diastereomers. This stereochemical outcome is a crucial consideration when the stereochemistry of the final conjugate is important for its activity or properties.

Post-Synthetic Functionalization Strategies of the this compound Core

The primary reactivity of the this compound core resides in its maleimide functional group. This electron-deficient double bond is a highly effective Michael acceptor, undergoing facile addition reactions with nucleophiles.

The most prominent post-synthetic functionalization strategy involves the reaction with thiol-containing molecules, such as cysteine residues in proteins or peptides, or other sulfhydryl-containing compounds. This Michael addition reaction forms a stable thioether bond. The reaction is typically carried out under mild conditions, often in aqueous buffers at a slightly acidic to neutral pH (pH 6.5-7.5), where the reactivity of thiols is favored over other nucleophiles like amines, minimizing non-specific conjugations. At higher pH values, the maleimide group can undergo hydrolysis to a non-reactive maleamic acid, or react with amines.

Beyond thiol-ene chemistry, the maleimide double bond can also participate in Diels-Alder cycloaddition reactions with conjugated dienes, such as furan (B31954) derivatives. This reaction forms a cyclic adduct and can be used for reversible conjugation, as the retro Diels-Alder reaction can occur upon heating.

The methoxy (B1213986) group at the other end of the mPEG4 chain is generally inert and serves as a capping group, preventing further polymerization or functionalization at that terminus. This ensures the monofunctional nature of this compound, which is critical for controlled conjugation reactions.

Analytical Methodologies for Confirming Reaction Fidelity and Purity in this compound Synthesis

Rigorous analytical characterization is essential to confirm the successful synthesis, purity, and functional group integrity of this compound. A combination of techniques is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for confirming the structure of this compound and assessing the degree of functionalization. The characteristic signals of the maleimide protons and the terminal methoxy group, as well as the repeating ethylene glycol units, can be clearly identified and integrated to determine if the maleimide group is present and if the PEG chain has the desired methoxy capping. NMR can also provide information about impurities.

High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of this compound and to separate it from impurities such as unreacted starting materials (e.g., mPEG4-OH) or undesired byproducts (e.g., PEG diol, which can be present in the starting mPEG-OH material). Size exclusion chromatography (SEC) can be used to assess the molecular weight distribution and identify higher molecular weight impurities. Critical condition HPLC is particularly useful for separating PEG chains based on their end-group functionality rather than solely on size, allowing for the detection of even small amounts of PEG diol or other termination variants. Reverse-phase HPLC can also be used, sometimes coupled with UV detection if a chromophore is present or introduced.

Mass Spectrometry (MS), such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), is valuable for determining the molecular weight of the this compound and verifying the presence of the expected molecular ion peak. This technique can also help identify impurities with different molecular weights.

UV-Vis spectroscopy can be used if the maleimide group or a conjugated molecule has a chromophore that absorbs in the UV-Vis range. This can be particularly useful for quantifying the concentration of this compound or its conjugates and for monitoring the progress of reactions involving the maleimide group.

These analytical techniques, often used in combination, provide comprehensive data to ensure the quality and suitability of this compound for subsequent chemical transformations and applications.

Theoretical and Computational Investigations of Mpeg4 Mal Reactivity and Conformation

Quantum Chemical Calculations on the Electronic Structure and Reactivity of the Maleimide (B117702) Group in mPEG4-Mal

Quantum chemical calculations provide fundamental insights into the electronic structure of the maleimide group within this compound, which directly dictates its reactivity. These calculations can determine parameters such as frontier molecular orbitals (e.g., LUMO energy and distribution), partial charges, and reaction pathways, particularly for nucleophilic additions like the Michael addition with thiols. Studies on maleimide derivatives have shown that the electronic structure, influenced by substituents, impacts their reactivity and even photophysical properties, such as fluorescence nih.govbham.ac.uk. While specific calculations for this compound were not extensively detailed in the search results, general principles from computational studies on maleimides and PEG-maleimide conjugates can be applied. For instance, computational analysis has been used to evaluate structural disturbances and electronic properties in the context of cysteine-directed PEGylation nih.gov. The electron-deficient nature of the maleimide double bond makes it highly susceptible to attack by nucleophiles, a characteristic that can be quantified and understood through computational methods.

Molecular Dynamics Simulations of this compound in Diverse Solvent Systems and Interfacial Environments

Molecular dynamics (MD) simulations are essential for understanding the dynamic behavior and conformation of this compound in various environments, such as aqueous solutions, organic solvents, or at interfaces. These simulations track the movement of atoms and molecules over time, providing information on the flexibility of the PEG chain, its hydration shell, and how the molecule interacts with solvent molecules or surfaces. MD simulations have been used to study the behavior of PEG chains of varying lengths in water, showing how water molecules interact with the ethylene (B1197577) glycol units through hydrogen bonding mdpi.com. The amphiphilic nature of PEG-maleimide conjugates, with a hydrophilic PEG chain and a relatively less hydrophilic maleimide group, suggests that their behavior at interfaces (e.g., air-water or oil-water interfaces) can be complex and is amenable to investigation via MD simulations researchgate.netjafmonline.net. Such simulations can visualize the organization and orientation of polymers at interfaces and identify key molecular interactions researchgate.net.

In Silico Prediction of this compound Bioconjugation Efficiencies and Selectivity

In silico methods, including computational modeling and simulations, can predict the efficiency and selectivity of this compound in bioconjugation reactions, particularly with proteins. The high selectivity of maleimides towards thiol groups on cysteine residues at physiological pH is a key advantage in bioconjugation mdpi.comresearchgate.net. Computational studies can help predict accessible cysteine residues on a protein surface and model the steric and energetic favorability of the reaction between the maleimide group of this compound and a specific thiol. While the search results did not provide specific in silico predictions for this compound bioconjugation efficiency, studies on PEG-maleimide conjugates and cysteine-directed PEGylation highlight the applicability of computational analysis in this area nih.govnih.govresearchgate.net. Factors such as the length and structure of the PEG chain can influence the hydrodynamic radius of the PEGylated protein, which can be studied computationally researchgate.net. Computational modeling has been used to design PEGylation strategies, evaluating linkage sites and the impact of PEG size and number on protein surface coverage and stability tandfonline.com.

Computational Modeling of this compound Interactions with Biological Macromolecules

Computational modeling is crucial for understanding how this compound interacts with biological macromolecules, such as proteins or nucleic acids, before and after conjugation. These interactions can influence the conformation, activity, and pharmacokinetics of the bioconjugate. Molecular docking and dynamics simulations can be used to model the approach and binding of this compound to specific sites on a protein, providing insights into the factors that govern binding affinity and specificity. After conjugation, computational modeling can assess the impact of the attached mPEG4 chain on the protein's structure, dynamics, and interactions with other molecules. Studies have investigated the interaction mechanism of methoxy (B1213986) polyethylene (B3416737) glycol maleimide with enzymes, using techniques like fluorescence quenching measurements and thermodynamic analysis to understand binding characteristics and intermolecular forces mdpi.comresearchgate.net. Computational analysis, including analog computation, has been used to analyze changes in protein secondary structure upon modification with PEG-maleimide mdpi.comresearchgate.net. Computational methods are increasingly used in protein-protein interaction prediction and the design of protein modifications mdpi.comdntb.gov.ua.

Mechanistic Elucidation of Reactions Involving Mpeg4 Mal

Detailed Kinetic and Spectroscopic Studies of Maleimide-Thiol Addition Mechanisms with mPEG4-Mal

The reaction between a maleimide (B117702), such as the one present in this compound, and a thiol is a Michael addition. This reaction proceeds via the nucleophilic attack of the thiolate anion (RS⁻) on the carbon-carbon double bond of the maleimide, followed by protonation to form a stable thioether linkage within a succinimide (B58015) ring papyrusbio.comaxispharm.com. The reaction is generally fast and efficient, particularly at or slightly below neutral pH axispharm.comnih.gov.

Spectroscopic methods, such as UV-Vis spectroscopy, can be used to monitor the progress of the maleimide-thiol reaction. The maleimide group typically exhibits a characteristic absorbance around 300 nm, which decreases as the reaction proceeds and the double bond is consumed mdpi.com. This decrease in absorbance can be used to determine reaction kinetics mdpi.com.

The reactivity of the thiol is dictated by its pKa, as the thiolate form is the reactive species nih.govucl.ac.uk. The equilibrium between the thiol and thiolate is modulated by the buffer pH nih.gov.

Investigation of Competing Reaction Pathways and Side Reactions of this compound in Aqueous and Organic Media

While the maleimide-thiol reaction is highly selective for thiols at near-neutral pH, competing reactions and side reactions can occur, particularly in aqueous media. The most significant competing reaction is the hydrolysis of the maleimide ring papyrusbio.comuu.nlnih.govrsc.org.

Maleimide hydrolysis leads to the formation of a non-reactive maleamic acid derivative uu.nlthermofisher.com. This reaction is favored at higher pH (above pH 8) and can significantly compete with thiol modification thermofisher.com. The hydrolysis mechanism in alkaline solution has been investigated, suggesting involvement of both ionized and un-ionized forms of maleimide, with nucleophilic attack by hydroxide (B78521) ion or water at the carbonyl carbon being potential rate-determining steps nih.govcdnsciencepub.com.

Another potential side reaction, particularly relevant when conjugating to N-terminal cysteine residues in peptides or proteins, is the rearrangement of the initial thiosuccinimide adduct to a six-membered thiazine (B8601807) structure nih.govbachem.com. This rearrangement is influenced by pH and the amino acid adjacent to the N-terminal cysteine nih.govbachem.com. Performing the conjugation at acidic conditions can prevent thiazine formation bachem.com.

In organic media, the rate and selectivity of the thiol-maleimide reaction can be influenced by the solvent. The choice of solvent can impact the reaction mechanism, kinetics, and selectivity researchgate.net.

The stability of the maleimide-thiol adduct (thiosuccinimide) can also be a concern. The thiosuccinimide linkage can undergo retro-Michael addition, regenerating the starting maleimide and thiol, or ring-opening hydrolysis to form a more stable succinamic acid thioether papyrusbio.comspringernature.comresearchgate.net. The retro-Michael reaction and thiol exchange can occur in the presence of other thiols, particularly in reducing environments rsc.orgnih.gov.

Influence of pH, Temperature, and Ionic Strength on this compound Reaction Kinetics

The kinetics of the maleimide-thiol reaction involving this compound are significantly influenced by environmental factors such as pH, temperature, and ionic strength.

pH: The reaction rate is highly dependent on pH because the reactive species is the thiolate anion nih.govucl.ac.uk. The concentration of the thiolate is determined by the thiol's pKa and the solution pH, as described by the Henderson-Hasselbalch equation nih.gov. The reaction is typically optimal between pH 6.5 and 7.5, where the concentration of the nucleophilic thiolate is sufficient, and competing hydrolysis of the maleimide is minimized axispharm.comuu.nlthermofisher.com. Increasing pH above this range increases the thiolate concentration, potentially accelerating the addition reaction, but also significantly increases the rate of maleimide hydrolysis papyrusbio.comthermofisher.com. Conversely, at lower pH, the concentration of the thiolate decreases, slowing the reaction nih.gov.

Temperature: Increasing temperature generally increases reaction kinetics papyrusbio.com. However, for biomolecules, elevated temperatures can lead to denaturation papyrusbio.com.

Ionic Strength: Ionic strength can also influence the reaction rate. Studies on the addition of alkyl thiolates to N-methylmaleimide have shown prominent ionic strength effects, consistent with a stepwise addition mechanism involving charged species acs.org. Reducing the ionic strength of the buffer can slow the thiol-maleimide reaction nih.gov.

Table 1 summarizes the general influence of these factors on maleimide-thiol reaction kinetics, applicable to this compound.

| Factor | Influence on Reaction Rate (General Maleimide-Thiol) | Notes |

| pH (increasing) | Increases (up to ~pH 7.5), then decreases (due to hydrolysis) | Optimal range typically pH 6.5-7.5 for selectivity over hydrolysis. axispharm.comthermofisher.com |

| Temperature | Generally increases | High temperatures can affect stability of other components (e.g., proteins). papyrusbio.com |

| Ionic Strength | Can influence, effects depend on mechanism | Lower ionic strength can slow the reaction. acs.orgnih.gov |

Catalytic Modifiers and Their Impact on this compound Reaction Mechanisms

While the maleimide-thiol reaction is often efficient without a catalyst, particularly in polar solvents like water or DMSO axispharm.com, certain modifiers can influence the reaction rate and potentially the mechanism.

Bases act as catalysts by increasing the concentration of the nucleophilic thiolate species nih.gov. However, strong bases can also accelerate maleimide hydrolysis papyrusbio.com.

Metal ions can potentially catalyze the oxidation of thiols, which would reduce the concentration of the reactive thiol species available for reaction with the maleimide rsc.org. Metal chelators like EGTA can be used to prevent this thermofisher.com.

Deliberate acceleration of the thiosuccinimide ring-opening hydrolysis by catalysts such as molybdate (B1676688) or chromate (B82759) has been explored as a strategy to improve the stability and reduce the heterogeneity of bioconjugates thermofisher.com.

The presence of other nucleophiles, such as amines, can also influence the reaction. While thiols are significantly more reactive towards maleimides at physiological pH, amines can react at higher pH papyrusbio.comthermofisher.com. Peptides containing amines at the side chain have been shown to reduce the reaction and gelation kinetics of maleimide- and thiol-terminated PEG, possibly by enhancing thiol exchange in the maleimide-thiol complex mdpi.com.

Advanced Bioconjugation Methodologies Employing Mpeg4 Mal

Chemo-selective Protein PEGylation Strategies Utilizing mPEG4-Mal

Chemo-selective protein PEGylation aims to attach PEG chains to specific functional groups on a protein, leading to more homogeneous products compared to random modification. nih.govgoogle.com The maleimide (B117702) group of this compound is highly selective for sulfhydryl (thiol) groups, which are predominantly found in cysteine residues within proteins. biochempeg.com This inherent reactivity allows for targeted modification under controlled conditions, typically within a pH range of 6.5 to 7.5, where the maleimide-thiol reaction is favored over reaction with amines. biochempeg.com

Site-Specific Modification Approaches for Therapeutic Proteins with this compound

Site-specific modification of therapeutic proteins with this compound is a strategy to improve their pharmacokinetic properties, stability, and potentially reduce immunogenicity. By genetically engineering cysteine residues at desired locations or utilizing accessible native cysteines, this compound can be directed to conjugate at these specific sites. biochempeg.comnanocs.net This controlled attachment results in a more defined and homogeneous conjugate population, which is critical for therapeutic consistency and performance. unimi.it While detailed experimental data specifically for this compound in therapeutic protein modification were not extensively provided in the search results, the principle of maleimide-based site-specific PEGylation via cysteine residues is well-established in the field of protein bioconjugation. biochempeg.comunimi.itnanocs.net

Oligonucleotide and Nucleic Acid Functionalization Protocols with this compound

Functionalization of oligonucleotides and nucleic acids with PEG is explored to enhance their delivery, stability, and reduce degradation by nucleases. nih.govnih.gov While the search results highlight the importance of nucleic acid functionalization for various applications nih.govrsc.orgchemrxiv.org and mention PEGylation in the context of nucleic acid transfer systems nih.gov, specific protocols detailing the direct conjugation of this compound to oligonucleotides or nucleic acids were not explicitly found. However, if oligonucleotides or nucleic acids are synthesized or modified to contain free thiol groups, the maleimide group of this compound could be utilized for covalent conjugation through the formation of a stable thioether bond, following established maleimide-thiol coupling protocols. biochempeg.com

Cell Surface Modification Techniques Using this compound

Modification of cell surfaces with PEG can be used to modulate cellular interactions, improve biocompatibility, and potentially reduce immune recognition. nih.govresearchgate.netresearchmap.jp PEGylation of cell membranes has been achieved through the incorporation of PEG-conjugated lipids or by covalent attachment to cell surface proteins. researchgate.netresearchmap.jp While this compound is not a lipid conjugate, its maleimide group could potentially be used to target accessible thiol groups on cell surface proteins, leading to covalent modification. biochempeg.com Studies have demonstrated the impact of mPEG modification on reducing the immunogenicity of cells. nih.gov Although direct examples using this compound for cell surface modification were not prominently featured in the provided snippets, the reactivity profile of this compound suggests its potential application in this area, provided suitable thiol groups are available or introduced on the cell surface components.

Development of this compound-Based Linkers for Antibody-Drug Conjugates and Other Bioconjugates

This compound plays a role in the design and synthesis of linkers for complex bioconjugates, notably Antibody-Drug Conjugates (ADCs). ADCs consist of an antibody linked to a cytotoxic drug, and the linker significantly influences the ADC's efficacy and safety profile. nih.govmedchemexpress.com Maleimide-based linkers are widely used in ADC technology due to their efficient reaction with cysteine residues on antibodies. nih.govmedkoo.com

This compound can be incorporated into ADC linkers to provide a short, flexible, and hydrophilic spacer between the antibody and the drug or a cleavable moiety. Examples of linkers containing the PEG4 unit and a maleimide group include MAL-PEG4-MMAF, Mal-PEG4-VA, Mal-PEG4-Val-Cit-PAB-OH, and Mal-PEG4-VA-PBD. medchemexpress.commedkoo.commedchemexpress.comnih.gov These linkers are often designed with a cleavable element, such as a peptide sequence like Val-Cit, which allows for the release of the cytotoxic drug upon internalization into target cells and cleavage by lysosomal enzymes. nih.govmedchemexpress.combroadpharm.com The PEG4 unit in these linkers can influence the solubility and potentially the in vivo behavior of the ADC. nih.gov Research into branched linkers has also explored the inclusion of PEG4 fragments to achieve higher drug-to-antibody ratios (DARs) in homogeneous ADCs. nih.gov

Materials Science Applications and Engineering with Mpeg4 Mal

Fabrication of mPEG4-Mal-Functionalized Polymeric Nanostructures and Micelles

mPEG-Mal is instrumental in the fabrication of functionalized polymeric nanostructures, including micelles. Polymeric micelles are self-assembled nanoparticles typically possessing a hydrophobic core and a hydrophilic shell, formed from amphiphilic copolymers mdpi.commdpi.comijndd.inresearchgate.net. This structure allows for the encapsulation of hydrophobic molecules within the core, enhancing their solubility and stability in aqueous environments mdpi.comijndd.inresearchgate.net.

mPEG-Mal can be incorporated into amphiphilic block copolymers used to form micelles. For instance, a stearic acid-PEG-maleimide (SA-PEG-Mal) conjugate, where stearic acid provides the hydrophobic block and PEG-maleimide the hydrophilic and reactive block, can be used to prepare micelles or nanoparticles with maleimide (B117702) groups presented on the surface nanosoftpolymers.com. These surface maleimide groups can then be used for bioconjugation, allowing the attachment of thiol-containing ligands, proteins, or other biomolecules to the micelle surface nanosoftpolymers.com. This functionalization is crucial for targeted delivery or for imparting specific surface properties to the nanostructures mdpi.commdpi.comijndd.in.

Methods for preparing polymeric micelles include direct dissolution, precipitation/evaporation, oil/water emulsion, and thin-film hydration mdpi.comijndd.inresearchgate.net. The incorporation of mPEG-Mal often involves synthesizing block copolymers where the mPEG-Mal moiety is part of the amphiphilic structure that drives self-assembly into micelles nanosoftpolymers.comnih.gov. The maleimide group's reactivity can also be utilized after micelle formation to modify the micelle surface with desired molecules nanosoftpolymers.com.

Research findings indicate that the size and stability of polymeric micelles can be influenced by the molecular weight of the PEG block and the composition of the copolymer researchgate.netnih.gov. For example, mPEG-PLA diblock copolymers have been used to fabricate micelles for encapsulating hydrophobic drugs, with the micelle size depending on the length of the PLA block nih.gov. While direct studies specifically on this compound in micelle formation are less prevalent in the provided results, the principles demonstrated with mPEG-Maleimide of varying lengths are directly applicable, highlighting the role of the PEG-maleimide structure in creating functional, self-assembled nanocarriers.

Surface Engineering and Coating Technologies Utilizing this compound

mPEG-Mal is a key component in surface engineering and coating technologies, primarily for modifying material surfaces to achieve desired properties, such as enhanced biocompatibility, reduced protein adsorption (antifouling), or the ability to conjugate specific molecules creativepegworks.comnanocs.netresearchgate.netnanocs.net. The maleimide group's selective reaction with thiols allows for the covalent immobilization of mPEG chains onto surfaces that have been functionalized with thiol groups creativepegworks.comnanocs.netresearchgate.net.

Surface modification with PEG is a well-established strategy to create hydrophilic and non-fouling surfaces that resist the non-specific adsorption of proteins and cells creativepegworks.comresearchgate.net. This is particularly valuable in the development of biosensors, medical implants, and cell culture substrates creativepegworks.com. By using mPEG-Mal, researchers can graft PEG chains onto surfaces through stable thioether linkages formed by the reaction between the maleimide group and surface-immobilized thiol groups creativepegworks.comnanocs.net.

The process typically involves preparing a surface with available thiol groups, which can be achieved through various surface chemistry techniques, followed by reaction with mPEG-Mal in a suitable buffer nanocs.net. The density of the grafted PEG layer can be controlled by the concentration of mPEG-Mal and the reaction conditions, influencing the effectiveness of the antifouling properties researchgate.net.

Surface engineering using PEG-maleimide derivatives has been explored for modifying various substrates, including gold, silver, and polymeric nanoparticles polysciences.combiochempeg.com. While specific data on this compound coatings are not detailed in the search results, the general application of mPEG-Maleimide for creating functional, non-fouling, and bioconjugable surfaces is well-documented creativepegworks.comnanocs.netresearchgate.net. This highlights the potential of this compound in developing advanced coatings for biomedical devices and diagnostic platforms.

Integration of this compound into Hydrogel and Biomaterial Scaffolds for Tissue Engineering Research

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, making them attractive materials for tissue engineering scaffolds due to their ability to mimic the native extracellular matrix (ECM) creativepegworks.combiochempeg.comfrontiersin.orgnih.govmdpi.comrsc.org. mPEG-Mal plays a significant role in the fabrication and functionalization of hydrogels for tissue engineering applications polysciences.comcreativepegworks.comfrontiersin.orgacs.org.

The maleimide group on mPEG-Mal can participate in crosslinking reactions, particularly in thiol-ene click chemistry, to form stable hydrogel networks polysciences.comcreativepegworks.com. By reacting multi-arm PEGs functionalized with maleimide groups (such as 4-armed PEG-MAL) with thiol-containing crosslinkers, biodegradable hydrogel scaffolds with tunable mechanical properties, degradation rates, and bioactivity can be created creativepegworks.comfrontiersin.orgfrontiersin.org. This tunability is essential for designing scaffolds that can support cell proliferation, differentiation, and tissue regeneration biochempeg.comfrontiersin.orgnih.govmdpi.com.

mPEG-Mal can also be used to functionalize existing biomaterial scaffolds or to incorporate bioactive molecules into hydrogels. For instance, maleimide-modified hyaluronic acid (MaHA) hydrogels have been developed for bone tissue engineering, where the crosslink density and degradation rates could be controlled by the concentration of the thiol-containing crosslinker nih.gov. While this example uses MaHA, the principle of using maleimide chemistry for controlled crosslinking and functionalization is directly relevant to the use of this compound in PEG-based hydrogels.

The integration of mPEG-Mal into hydrogel and biomaterial scaffolds allows for the creation of environments that promote cell survival, proliferation, and differentiation biochempeg.comnih.gov. By controlling the hydrogel properties through the crosslinking density and incorporating specific biochemical cues via maleimide conjugation, researchers can design scaffolds tailored for the regeneration of various tissues creativepegworks.combiochempeg.comfrontiersin.orgnih.govmdpi.comfrontiersin.orgnih.gov.

Design and Synthesis of Responsive Polymeric Systems Incorporating this compound

Responsive polymeric systems, also known as "smart" polymers, are materials that can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or redox potential researchgate.netnih.govmdpi.comnih.gov. The incorporation of mPEG-Mal can contribute to the design and synthesis of such responsive systems.

While the PEG block itself is generally non-responsive, the maleimide group provides a handle for conjugating responsive elements or for creating crosslinks that can be cleaved by specific stimuli. For example, responsive hydrogels can be designed where the crosslinks formed by maleimide chemistry are sensitive to changes in the environment, leading to hydrogel degradation or swelling/deswelling frontiersin.orgnih.gov.

Although direct examples of this compound specifically in responsive systems are not prominently featured in the search results, the broader application of PEG-maleimide derivatives in creating functional and potentially responsive polymer architectures is evident in the literature on stimuli-responsive polymeric nanocarriers and hydrogels frontiersin.orgnih.govmdpi.com. The maleimide group's ability to form cleavable linkages (e.g., through the incorporation of disulfide bonds in the thiol-containing partner) or to conjugate molecules that impart responsiveness (e.g., pH-sensitive linkers) allows for the design of systems that release encapsulated substances or change properties upon encountering a specific stimulus nih.gov.

Preclinical Research Methodologies for Mpeg4 Mal Derived Systems

In Vitro Methodologies for Assessing Bioconjugate Stability and Integrity of mPEG4-Mal Systems

Assessing the stability and integrity of bioconjugates linked via this compound is crucial to ensure that the therapeutic agent remains attached to its carrier until it reaches the target site. Premature cleavage of the linker can lead to off-target release of a payload, potentially causing toxicity and reduced efficacy. creative-biolabs.com

In vitro stability studies typically involve incubating the this compound-derived conjugate in biological matrices such as plasma (from various species, including human and preclinical models), serum, or relevant tissue homogenates at physiological temperature (37°C). creative-biolabs.commdpi.com Samples are collected at predetermined time points over a period ranging from hours to several days or even weeks. mdpi.com

Analytical techniques are then used to quantify the intact conjugate and monitor the appearance of degradation products, such as the free payload or linker-payload species. creative-biolabs.commdpi.com Common methods include enzyme-linked immunosorbent assay (ELISA) to measure the total antibody and conjugated antibody, and liquid chromatography-mass spectrometry (LC-MS) or LC-MS/MS to quantify the free drug or drug-linker species. creative-biolabs.commdpi.comnih.gov

Factors influencing the stability of maleimide-containing linkers, such as those derived from this compound, include the conjugation site on the biomolecule and the surrounding chemical environment. creative-biolabs.com Conjugation sites with high solvent accessibility may be prone to linker-maleimide exchange reactions with thiols present in the plasma, such as albumin or glutathione. creative-biolabs.com Conversely, sites that are partially solvent accessible and in a positively charged environment can promote the hydrolysis of the succinimide (B58015) ring, which can stabilize the conjugate against exchange reactions. creative-biolabs.com

Studies on antibody-drug conjugates (ADCs) utilizing maleimide-based linker chemistry have shown that hydrolysis can occur on the succinimide ring, resulting in a mass modification of +18.0106 Da on the intact mass of the ADC. mdpi.com LC-HRMS approaches, such as full scan data-independent all ion fragmentation (FS-AIF) and full scan data-dependent targeted MS2 (FS-ddtMS2), can be applied to characterize these hydrolyzed species and refine the "active" drug-to-antibody ratio over time in in vitro stability samples. mdpi.com

Data from in vitro plasma stability studies can be used to determine the half-life of the conjugate in different species, providing insights into its potential stability in vivo. researchgate.net

Advanced In Vitro Models for Evaluating Cellular Uptake and Intracellular Fate of this compound Conjugates

Understanding how this compound conjugates are internalized by cells and what happens to them intracellularly is vital for predicting their efficacy and potential for off-target effects. Advanced in vitro models and techniques are employed to investigate these processes.

Cellular uptake studies often utilize various cell lines relevant to the target or disease being studied. Methods to assess uptake can be quantitative and qualitative. Techniques such as flow cytometry or fluorescence microscopy can be used if the conjugate or its payload is fluorescently labeled. dovepress.com Quantitative methods can involve incubating cells with the conjugate, washing away unbound material, and then lysing the cells to quantify the internalized conjugate or payload using techniques like LC-MS/MS. nih.gov

Transmission electron microscopy (TEM) is a powerful technique for visualizing the uptake and intracellular fate of nanoparticles and polymer-based systems, offering high resolution to observe interactions with cellular membranes and intracellular distributions. nih.gov This can be particularly useful for this compound conjugates that are part of larger nanocarriers or drug delivery systems. Methodologies to address low-contrast materials like polymeric nanoparticles in electron microscopy are also highlighted. nih.gov

Investigating the mechanisms of cellular uptake often involves using inhibitors of specific endocytic pathways, such as clathrin-mediated endocytosis or caveolin-mediated endocytosis. dovepress.comd-nb.info By observing the effect of these inhibitors on conjugate uptake, researchers can infer the primary internalization routes. d-nb.info

The intracellular fate, including trafficking to different organelles (e.g., endosomes, lysosomes) and potential degradation or release of the payload, can be studied using techniques like co-localization studies with organelle-specific markers using fluorescence microscopy. nih.gov Quantitative methods, such as those based on fluorescence resonance energy transfer (FRET), have been developed to detect the uptake and intracellular degradation of nanoparticles, providing insights into their dissociation kinetics within cells. rsc.org

Detailed knowledge about membrane-particle interactions, intracellular distributions, and potential nucleus penetration capabilities is considered indispensable for elucidating mechanisms of nanoparticle-cell interactions. nih.gov

Methodological Frameworks for Studying Target Engagement and Selectivity of this compound-Functionalized Agents

Evaluating the extent to which a this compound-functionalized agent binds to its intended molecular target and its selectivity over off-target molecules is critical for predicting efficacy and potential side effects.

In vitro and cell-based assays are used to measure target engagement. For enzyme targets, measuring changes in substrate and product concentrations can indicate target modulation. nih.gov However, for targets within large protein families with shared substrates, assigning activity to a single target can be challenging. nih.gov

More direct measurements of probe-protein interactions are often required. Radioligand-displacement assays can be used to confirm ligand binding to receptors in cells. nih.gov This approach can be adapted using photoactivatable radioligands to covalently label proteins, allowing for competition studies in living cells and subsequent analysis by techniques like SDS-PAGE-radiography. nih.gov However, these methods depend on the availability of selective radioligands and can make identification of off-targets difficult without affinity enrichment. nih.gov

Emerging chemoproteomic approaches offer the ability to evaluate compounds against numerous proteins in parallel, providing simultaneous readouts of on-target and off-target activity. nih.gov The cellular thermal shift assay (CETSA) is a label-free technique that assesses drug binding based on ligand-induced protein stabilization. mdpi.comfrontiersin.org CETSA can be applied in intact cells or cell lysates and, when combined with mass spectrometry, allows for the simultaneous quantification of thousands of proteins, enabling the identification of both on-target and off-target interactions. mdpi.comfrontiersin.org Different CETSA-based methods exist, including Western blot-based CETSA, isothermal dose-response CETSA, and high-throughput CETSA. mdpi.com

Other biophysical techniques, such as differential scanning fluorimetry (DSF), can be used to assess the potential of small molecules to engage a purified target in vitro by measuring changes in protein melting temperature upon ligand binding. frontiersin.org While useful for initial screening, DSF results may not always correlate with interactions within cells. frontiersin.org

NanoBRET target engagement assays employ energy transfer techniques to measure molecular proximity in living cells, allowing for the determination of binding affinity and target protein occupancy in the intracellular environment. reactionbiology.com This method can be used to test the binding of compounds to targets like RAS in intact cells. reactionbiology.com

Assessing selectivity is crucial, and methods that monitor interactions against a broad range of related proteins provide valuable insights. nih.gov Chemoproteomic methods have an advantage over classical assays that focus on a single protein target in this regard. nih.gov Computational methods can also be used to predict potential off-targets based on compound structure and known protein binding sites.

Immunological Assessment Methodologies for this compound Modified Systems

Evaluating the potential immunogenicity of this compound-modified systems is a critical aspect of preclinical research, particularly for bioconjugates involving proteins. Unwanted immune responses can impact the safety and efficacy of the therapeutic agent. eurofins.comnih.gov

Preclinical immunogenicity risk assessment often involves in vitro assays that measure the capacity of the biotherapeutic to elicit T cell responses, particularly CD4 T cell activation, as these cells are essential for the development of anti-drug antibodies (ADAs). nih.gov Assays range from relatively simple peripheral blood mononuclear cell (PBMC) cultures to more complex co-culture assays involving monocyte-derived dendritic cells (DCs) and autologous CD4 T cells. nih.gov

Readouts for these T cell assays include measuring the expression of T cell activation markers, assessing CD4 T cell proliferation (e.g., using CFSE or thymidine (B127349) incorporation), and quantifying cytokine secretion via multiplexed cytokine immunoassays or ELISPOT. nih.govlonza.com

In silico algorithms are also used to predict potential T cell epitopes based on the amino acid sequence of the protein component, scanning for peptides likely to bind to MHC class II molecules. nih.gov However, these predictions can be over-predictive, and experimental methods are needed for confirmation. nih.gov

MHC-II associated peptide proteomics (MAPP) assays can identify peptides presented by MHC class II molecules on antigen-presenting cells (APCs) like monocyte-derived DCs, providing a biologically driven snapshot of antigen processing and presentation that complements in silico predictions. nih.gov

While T cell assays are common for assessing adaptive immunity, assays investigating innate immunity, such as the uptake, digestion, and presentation of the biotherapeutic by APCs, can also be performed. lonza.com

For assessing the humoral immune response (antibody production), enzyme-linked immunosorbent assays (ELISAs) are commonly used as screening assays to detect binding antibodies (ADAs). eurofins.com Positive samples are then typically analyzed in a confirmatory assay. eurofins.com Further characterization of ADAs can involve titration, domain mapping (especially for chemically modified proteins), and assessment of neutralizing anti-drug antibodies (NAbs) using cell-based assays. eurofins.comfrontiersin.org A tiered approach involving screening, confirmation, and characterization is generally recommended for ADA analysis. eurofins.comfrontiersin.org

Off-target binding and reactivity to secreted or surface proteins can lead to immunotoxic reactions, and cell-based assays, such as co-cultures of PBMCs with cells from relevant tissues, can be used to assess this risk. lonza.com

Analytical Techniques for Tracking Bio-distribution and Metabolism of this compound Conjugates in Biological Systems

Understanding where a this compound conjugate goes in the body and how it is metabolized is crucial for evaluating its pharmacokinetic profile and potential for accumulation or off-target effects. Analytical techniques play a vital role in tracking the bio-distribution and metabolism of these systems.

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are widely used for the trace analysis of compounds in biological samples due to their versatility, sensitivity, and selectivity. creative-proteomics.commdpi.com These techniques can be used to quantify the intact conjugate, as well as metabolites and released payload, in various biological matrices such as plasma, urine, and tissue homogenates. creative-biolabs.commdpi.comnih.govmdpi.com High-resolution mass spectrometry (HRMS), often coupled with UHPLC, is employed for metabolite identification and characterization. irbm.com Bioinformatics tools can support the analysis of HRMS data for identifying small molecule and peptide metabolites. irbm.com

Radiolabeling the this compound conjugate or its payload with isotopes like tritium (B154650) ([³H]) is a common approach for quantitative bio-distribution and metabolism studies. pharmaron.com Quantitative whole-body autoradiography (QWBA) can provide tissue distribution data for the radiolabeled material in preclinical species, showing the distribution of total radioactivity (parent compound and metabolites) in various tissues. pharmaron.com Comparison of radioactivity levels in key tissues with blood:tissue ratios can indicate whether the radiolabeled material is moving from the blood into the tissues. pharmaron.com Metabolite radio-profiling, often using UHPLC coupled with fraction collection and microplate scintillation counting, is used to quantify radiolabeled metabolites in biological matrices from in vivo preclinical studies. irbm.com

In vitro metabolism studies using cellular or sub-cellular fractions like liver microsomes or hepatocytes can identify the main metabolic pathways and potential "soft spots" of the compound. mdpi.comirbm.com Comparing metabolite profiles across different species (e.g., human vs. non-clinical species) can help select the most metabolically relevant animal models for toxicity studies and identify potential human-specific metabolites early in development. irbm.com

Sample pretreatment methods, such as organic solvent precipitation, acid pretreatment, and solid phase extraction (SPE), are essential steps in preparing biological samples for analytical analysis to extract and clean up the analytes of interest. mdpi.com

Emerging Research Directions and Future Outlook for Mpeg4 Mal

Integration of mPEG4-Mal in Bioorthogonal Chemistry Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The maleimide (B117702) functional group present in this compound is a cornerstone of one of the most widely used bioorthogonal reactions: the thiol-ene click chemistry reaction. This reaction facilitates the selective and efficient conjugation of maleimide-activated molecules with biomolecules containing free thiol groups, such as cysteine residues in proteins researchgate.net.

The integration of this compound into bioorthogonal chemistry methodologies allows for the precise modification of biomolecules in complex biological environments. This site-specific conjugation strategy is particularly valuable for applications requiring controlled coupling, such as the creation of antibody-drug conjugates, protein-polymer hybrids, and functionalized biomaterials. The reaction proceeds efficiently under mild, biocompatible conditions (physiological pH and temperature) and typically does not require toxic catalysts, which is crucial for in vivo or live-cell applications. While protein modification with agents like N-succinimidyl-S-acetylthiopropionate (SATP) can introduce sulfhydryl groups onto primary amines, significantly increasing conjugation efficiency with maleimide-containing polymers, the inherent presence of cysteine residues provides a direct handle for this compound conjugation researchgate.net.

Development of Multi-Functional this compound Architectures for Advanced Biomedical Applications

The facile conjugation capability of this compound makes it a key component in the design and synthesis of multi-functional architectures for advanced biomedical applications. By reacting the maleimide group with thiol-containing molecules, researchers can create conjugates that combine the properties of the biomolecule or targeting ligand with the benefits of PEGylation.

This approach is widely applied in the development of targeted drug delivery systems. For instance, conjugating this compound to a targeting ligand (such as a peptide or antibody fragment) allows for the subsequent attachment of this functionalized PEG linker to a drug molecule or a drug-carrying nanoparticle, liposome, or micelle. This can enhance the solubility and circulation half-life of the therapeutic agent while directing it to specific cells or tissues expressing the corresponding target receptor. Research has shown that PEGylation can increase the in vivo half-lives of bioactive compounds and improve their physicochemical properties.

Furthermore, this compound can be incorporated into more complex multi-functional structures, such as lipid-PEG conjugates. For example, DSPE-PEG-Mal (a related maleimide-functionalized PEG lipid) has been utilized for the site-specific conjugation of engineered protein ligands to microbubbles, enabling targeted ultrasound molecular imaging. This highlights the potential of maleimide-PEG conjugates like this compound in creating diagnostic and therapeutic agents with tailored functionalities. The ability to conjugate to antibodies and antibody fragments is particularly relevant for developing targeted therapies. While challenges exist in achieving efficient and site-specific protein conjugation, particularly with larger proteins or when aiming for a specific number of PEG chains per protein, the maleimide-thiol reaction remains a primary strategy researchgate.net.

Application of Machine Learning and AI in Designing this compound-Based Systems

While extensive research specifically detailing the application of machine learning (ML) and artificial intelligence (AI) in the design of this compound itself or this compound-based systems is not widely reported in the currently available search results, these computational approaches hold significant potential in the broader field of designing PEGylated constructs and predicting their behavior.

ML and AI algorithms could potentially be employed to predict the optimal PEG chain length and architecture (including the use of short PEGs like PEG4) for specific biomedical applications based on desired properties such as solubility, circulation time, and targeting efficiency. By analyzing large datasets of existing PEGylated compounds and their performance in various biological assays, ML models might identify correlations and patterns that inform the design of novel this compound conjugates.

Furthermore, AI could assist in simulating the interaction of this compound conjugated molecules with biological environments, predicting factors such as conjugation efficiency with specific biomolecules, off-target binding, and in vivo distribution. Generative AI approaches might even be explored to propose novel multi-functional architectures incorporating this compound for targeted delivery or imaging, optimizing for factors like stability and payload capacity. However, it is important to note that the direct application of these advanced computational techniques specifically to this compound design appears to be an emerging area with limited published studies to date based on the performed searches.

Challenges and Opportunities in the Scalable Synthesis of this compound for Research Translation

Translating research findings involving this compound into preclinical and clinical applications necessitates the availability of the compound in sufficient quantities and with high purity, presenting both challenges and opportunities in scalable synthesis. While specific details on the large-scale manufacturing of this compound are not extensively detailed in the provided search results, the synthesis of PEGylated linkers and their conjugates generally involves several considerations for scale-up.

The synthesis of this compound typically involves the functionalization of a methyl-capped tetraethylene glycol precursor with a maleimide group. This multi-step organic synthesis process requires careful optimization of reaction conditions, purification procedures, and quality control measures to ensure consistency and purity across larger batches. Challenges can include achieving high yields, minimizing impurities (such as unreacted starting materials or side products), and ensuring the stability of the maleimide group, which can be susceptible to hydrolysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。